molecular formula C11H10ClIN2O B11799161 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol

2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol

Cat. No.: B11799161
M. Wt: 348.57 g/mol
InChI Key: NJOGEHSCHXLAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a chlorophenyl group and an iodine atom attached to the pyrazole ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions to form 4-chlorophenylpyrazole.

    Iodination: The 4-chlorophenylpyrazole is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 4-position of the pyrazole ring.

    Ethanol Substitution: Finally, the iodinated pyrazole is reacted with ethylene oxide or a similar reagent to introduce the ethanol group at the 1-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated pyrazole derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetic acid.

    Reduction: 2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and iodine groups can enhance its binding affinity and specificity for certain targets. The ethanol group can also influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanol: Lacks the iodine atom, which may affect its reactivity and biological activity.

    2-(5-(4-Bromophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol: Contains a bromine atom instead of chlorine, which can influence its chemical properties and interactions.

    2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)propane: Has a propane group instead of ethanol, affecting its solubility and reactivity.

Uniqueness

2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol is unique due to the combination of the chlorophenyl, iodine, and ethanol groups, which confer specific chemical and biological properties. The presence of the iodine atom can enhance its reactivity in substitution reactions, while the ethanol group can improve its solubility in aqueous environments.

Properties

Molecular Formula

C11H10ClIN2O

Molecular Weight

348.57 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-4-iodopyrazol-1-yl]ethanol

InChI

InChI=1S/C11H10ClIN2O/c12-9-3-1-8(2-4-9)11-10(13)7-14-15(11)5-6-16/h1-4,7,16H,5-6H2

InChI Key

NJOGEHSCHXLAMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2CCO)I)Cl

Origin of Product

United States

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